molecular formula C22H14N2O6 B2626005 6-nitro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide CAS No. 317327-56-3

6-nitro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2626005
CAS No.: 317327-56-3
M. Wt: 402.362
InChI Key: KFUAATYNKUOLID-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Taxonomy

This compound belongs to the chromene-3-carboxamide subclass, a family of fused benzopyran derivatives. Chromenes are bicyclic systems comprising a benzene ring fused to a pyran ring, with the carboxamide group at position 3 introducing hydrogen-bonding capabilities. The nitro group at position 6 and the N-(4-phenoxyphenyl) substituent distinguish this compound from simpler chromene derivatives like coumarin (2H-chromen-2-one).

Table 1: Structural features of this compound

Feature Position Role in Structure
Chromene core Base Provides aromaticity and rigidity
2-Oxo group C2 Enhances electron deficiency
3-Carboxamide C3 Introduces hydrogen-bonding motifs
6-Nitro C6 Electron-withdrawing substituent
N-(4-Phenoxyphenyl) N-linked Adds steric bulk and lipophilicity

The molecular formula is estimated as C~22~H~14~N~2~O~6~, with a calculated molecular weight of 402.36 g/mol. X-ray crystallography of analogous chromene derivatives reveals planar chromene cores with substituents influencing overall conformation.

Historical Development of Chromene-3-Carboxamide Derivatives

The synthesis of chromene-3-carboxamides dates to mid-20th-century efforts to modify natural coumarins for enhanced bioactivity. Early work focused on simple alkyl and aryl substitutions, but the introduction of carboxamide groups marked a shift toward targeted drug design. A pivotal advancement occurred in 2014 with the development of ERα/ERβ-selective chromene derivatives, where aroyl substitutions at position 6 demonstrated potent antiproliferative activity against breast cancer cell lines. This discovery underscored the importance of strategic substituent placement in modulating biological activity.

Table 2: Milestones in chromene-3-carboxamide research

Year Development Impact
1950 Isolation of natural coumarins Established chromene core bioactivity
1980 Synthesis of 3-carboxamide derivatives Introduced hydrogen-bonding capacity
2014 ERα/ERβ-selective chromenes Validated anticancer potential
2025 Nitro-phenoxyphenyl derivatives Explored electronic modulation

The incorporation of nitro groups emerged as a strategy to fine-tune electron distribution, while phenoxyphenyl substituents were adopted to enhance target binding through π-π interactions.

Significance of Nitro and Phenoxyphenyl Substituents in Heterocyclic Systems

The nitro group at position 6 exerts profound electronic effects on the chromene core. As a strong electron-withdrawing group, it increases the compound’s electrophilicity, potentially enhancing interactions with nucleophilic residues in biological targets. Computational studies of analogous nitrochromenes suggest this group stabilizes charge-transfer complexes in enzyme active sites.

The N-(4-phenoxyphenyl) group contributes dual functionality:

  • Steric Effects : The biphenyl system creates a planar aromatic surface, favoring interactions with hydrophobic protein pockets.
  • Electronic Effects : The ether oxygen introduces mild electron-donating resonance effects, balancing the nitro group’s electron withdrawal.

In ERα/ERβ studies, similar phenoxyphenyl-containing chromenes exhibited picomolar antiosteoporotic activity by selectively upregulating ERβ isoform activity. This suggests that the substituent’s spatial arrangement critically influences receptor binding specificity.

Mechanistic Implications :

  • Nitro groups may participate in redox cycling, generating reactive oxygen species in therapeutic contexts.
  • Phenoxyphenyl moieties enhance blood-brain barrier penetration in structurally related neuroactive compounds.

Properties

IUPAC Name

6-nitro-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O6/c25-21(19-13-14-12-16(24(27)28)8-11-20(14)30-22(19)26)23-15-6-9-18(10-7-15)29-17-4-2-1-3-5-17/h1-13H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUAATYNKUOLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Nitration: Introduction of the nitro group at the 6-position using nitrating agents like nitric acid.

    Amidation: Coupling of the chromene derivative with 4-phenoxyphenylamine to form the carboxamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or chromene moieties.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or use of reducing agents like tin(II) chloride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Various substituted chromene derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, possibly as an enzyme inhibitor or receptor ligand.

    Medicine: Potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Binding to specific proteins, enzymes, or receptors.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA/RNA.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Substituent at Position 6 Carboxamide Substituent Molecular Formula Molecular Weight (g/mol)
This compound Nitro (-NO₂) 4-Phenoxyphenyl C₂₂H₁₅N₂O₅ 393.36
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12, ) None 4-Sulfamoylphenyl C₁₆H₁₂N₂O₅S 344.34
7,8-Dihydroxy-6-nitro-2-oxo-N-(piperidin-4-yl)-2H-chromene-3-carboxamide (Compound 11, ) Nitro (-NO₂) and dihydroxy (-OH) Piperidin-4-yl C₁₅H₁₅N₃O₇ 349.30
N-(4-Bromophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide Methoxy (-OCH₃) 4-Bromophenyl C₁₇H₁₂BrNO₄ 374.20

Key Observations :

  • The 4-phenoxyphenyl group introduces steric bulk, which may reduce solubility but improve membrane permeability compared to smaller substituents like piperidinyl .

Comparison :

  • The target compound likely requires a specialized coupling step for the 4-phenoxyphenyl group, which may involve more rigorous purification than sulfamoyl or bromophenyl analogues .
  • Compound 11’s lower yield (67%) highlights challenges in introducing multiple functional groups (nitro and dihydroxy) .

Physicochemical Properties

Table 3: Spectral and Physical Data

Compound Melting Point (°C) IR (νmax, cm⁻¹) Notable NMR Signals (δ, ppm)
This compound Not reported Expected peaks: ~1664 (C=O), ~1520 (NO₂) Predicted aromatic signals at 7.0–8.5 ppm
Compound 12 Not reported 1664 (C=O), 2214 (C≡N) Aromatic protons at 7.22–7.92 ppm
Compound 13a 288 1664 (C=O), 2214 (C≡N) CH₃ at 2.30 ppm, NH₂ at 7.20 ppm
Compound 11 Decomposes at 300 Not reported ESI-MS: 348.38 [M+H]⁻

Key Findings :

  • The nitro group’s IR signature (~1520 cm⁻¹) distinguishes the target compound from non-nitro analogues .
  • Limited thermal stability (decomposition at 300°C in Compound 11) suggests nitro derivatives may require careful handling .

Biological Activity

6-nitro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H13_{13}N1_{1}O5_{5}
  • Molecular Weight : 299.28 g/mol
  • CAS Number : 10242-15-6

Structural Characteristics

The compound features a chromene core substituted with a nitro group and a phenoxyphenyl moiety, which significantly influences its biological properties. The presence of the nitro group is crucial for its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrated significant cytotoxic effects. The compound exhibited an IC50_{50} value of approximately 5 µM against MCF-7 cells, indicating potent anticancer activity compared to standard chemotherapeutics.

The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specifically, it appears to induce apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to oxidative stress within cancer cells.

Enzyme Inhibition

This compound has also been investigated for its inhibitory effects on various enzymes:

Enzyme IC50_{50} Value Remarks
Carbonic Anhydrase (CA)0.75 µMSelectively inhibits CA IX
Cholinesterase10 µMModerate inhibition observed
Lipoxygenase5 µMSignificant inhibition in inflammatory models

These findings suggest that this compound may serve as a lead candidate for developing dual-action drugs targeting both cancer and inflammatory diseases.

Study 1: Anticancer Activity Assessment

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of chromene compounds, including this compound. The study found that this compound showed remarkable selectivity towards cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapy.

Study 2: Enzyme Interaction Studies

A comprehensive study focused on evaluating the interaction of this compound with carbonic anhydrases revealed that it binds effectively to the active site, inhibiting enzyme activity at nanomolar concentrations. This research underscores the potential use of this compound in treating conditions related to dysregulated carbonic anhydrase activity, such as glaucoma and certain types of tumors.

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